Boc-Met-Gly-OSu
Overview
Description
Boc-Met-Gly-OSu, also known as tert-butoxycarbonyl-methionyl-glycine N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of methionine and glycine, protected by a tert-butoxycarbonyl group and activated by an N-hydroxysuccinimide ester. This compound is valuable in organic synthesis due to its stability and reactivity, making it an essential reagent in the formation of peptide bonds.
Mechanism of Action
Target of Action
Boc-Met-Gly-OSu is a complex compound that is used in peptide synthesis . Its primary targets are proteins and peptides that require modification or conjugation for various biochemical applications .
Mode of Action
The compound this compound interacts with its targets through a process known as Boc solid-phase peptide synthesis . This process involves the conjugation of the this compound compound to the target peptide or protein, thereby modifying its structure and function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving protein synthesis and modification . The compound plays a crucial role in the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction .
Result of Action
The result of this compound’s action is the successful modification of target proteins or peptides . This can lead to changes in the target’s function, enabling it to be used for various biochemical applications, such as the isolation of immunoglobulins G .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Met-Gly-OSu typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl group, followed by the formation of an ester bond with glycine and activation with N-hydroxysuccinimide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and coupling agents like dicyclohexylcarbodiimide to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Met-Gly-OSu undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Met-Gly and N-hydroxysuccinimide.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used to react with this compound to form amide bonds.
Acids: Trifluoroacetic acid is often used to remove the tert-butoxycarbonyl protecting group.
Bases: Mild bases like sodium bicarbonate can be used to neutralize the reaction mixture.
Major Products Formed
Amides: Formed by the reaction of this compound with amines.
Deprotected Amines: Formed by the removal of the tert-butoxycarbonyl group under acidic conditions.
Scientific Research Applications
Boc-Met-Gly-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a reagent for the synthesis of peptides and proteins by forming stable amide bonds.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-OSu: tert-butoxycarbonyl-glycine N-hydroxysuccinimide ester.
Boc-Met-OSu: tert-butoxycarbonyl-methionine N-hydroxysuccinimide ester.
Boc-Ala-OSu: tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester
Uniqueness
Boc-Met-Gly-OSu is unique due to its combination of methionine and glycine, which provides specific properties and reactivity in peptide synthesis. The presence of both amino acids allows for the formation of peptides with distinct sequences and functionalities, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHANOSBXQUTAT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126922 | |
Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23446-04-0 | |
Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23446-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.